((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone
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Description
((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound has been explored in the synthesis of novel heterocyclic compounds, incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine. These compounds have been studied for their anticancer and antimicrobial activities. For instance, certain synthesized compounds demonstrated significant potency against cancer cell lines, while others showed promising antibacterial and antifungal activities. The structures of these compounds were confirmed through various spectroanalytical techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. The potential of these compounds to overcome microbe resistance to pharmaceutical drugs has also been highlighted, based on inspiring data from molecular docking studies (Katariya, Vennapu, & Shah, 2021).
Antibacterial and Antioxidant Activities
Research has been conducted on the synthesis of pyrazole derivatives, evaluating their antibacterial and antioxidant activities. These compounds have been synthesized using a simple and rapid approach, and their structures were elucidated through spectral analysis. The antibacterial activity was screened against both Gram-positive and Gram-negative bacteria, showing moderate activity. Additionally, the antioxidant activities of these compounds were assessed using the DPPH method, revealing moderate effectiveness. Molecular docking analysis further supported the antibacterial activity results, providing insights into the interactions between the compounds and enzyme amino acid residues (Lynda, 2021).
Synthesis of Functionalized Azabicycles
The compound has been utilized in the stereocontrolled synthesis of functionalized azabicycles, which are precursors for various methano-bridged pyrrolidines. A key step in this process involves an electrophilic addition-rearrangement route, which suppresses competitive oxygen neighboring group participation, leading to the desired azabicyclic synthons. This methodology provides a versatile approach for the synthesis of complex heterocyclic structures, which are valuable in medicinal chemistry and drug development (Krow, Yuan, Lin, & Sonnet, 2002).
Properties
IUPAC Name |
(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-26-19-9-14(10-20(27-2)21(19)28-3)22(25)24-15-6-7-16(24)12-18(11-15)29-17-5-4-8-23-13-17/h4-5,8-10,13,15-16,18H,6-7,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFLFBOUWYJGRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.